6-(cyclohexylmethoxy)-2-fluoro-7H-purine
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Overview
Description
6-(Cyclohexylmethoxy)-2-fluoro-1H-purine is a synthetic organic compound belonging to the class of purines. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a cyclohexylmethoxy group at the 6th position and a fluorine atom at the 2nd position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylmethoxy)-2-fluoro-1H-purine typically involves multiple steps, starting from commercially available purine derivatives. One common method involves the nucleophilic substitution reaction where a suitable purine derivative is reacted with cyclohexylmethanol in the presence of a base to introduce the cyclohexylmethoxy group. The fluorine atom is then introduced at the 2nd position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylmethoxy)-2-fluoro-1H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The fluorine atom at the 2nd position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.
Scientific Research Applications
6-(Cyclohexylmethoxy)-2-fluoro-1H-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(cyclohexylmethoxy)-2-fluoro-1H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine
- 6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine
- 6-O-Cyclohexylmethyl Guanine
Uniqueness
6-(Cyclohexylmethoxy)-2-fluoro-1H-purine is unique due to the presence of both the cyclohexylmethoxy group and the fluorine atom, which confer specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, while the cyclohexylmethoxy group can influence its binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
6-(cyclohexylmethoxy)-2-fluoro-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKRQQBVRRZXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416194 |
Source
|
Record name | 6-(cyclohexylmethoxy)-2-fluoro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444723-30-2 |
Source
|
Record name | 6-(cyclohexylmethoxy)-2-fluoro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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